molecular formula C17H16O B14675652 2-Benzhydrylideneoxolane CAS No. 39077-35-5

2-Benzhydrylideneoxolane

Cat. No.: B14675652
CAS No.: 39077-35-5
M. Wt: 236.31 g/mol
InChI Key: LSEOCBIMLPWHPQ-UHFFFAOYSA-N
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Description

2-Benzhydrylideneoxolane: is a heterocyclic organic compound that features a five-membered ring structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzhydrylideneoxolane typically involves the condensation of benzaldehyde with oxolane derivatives under specific conditions. One common method includes the use of sodium hydroxide as a base in an aqueous-alcoholic medium, which facilitates the formation of the desired product through a series of nucleophilic addition and elimination reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Benzhydrylideneoxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3/H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: Catalysts like AlCl3, FeCl3

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemistry: 2-Benzhydrylideneoxolane is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive compounds. These derivatives can interact with specific biological targets, leading to potential therapeutic applications .

Medicine: The compound and its derivatives are investigated for their potential use in drug development. Their ability to interact with biological molecules makes them candidates for the development of new medications .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of 2-Benzhydrylideneoxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of atoms and the presence of both oxygen and nitrogen in the ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

39077-35-5

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

2-benzhydrylideneoxolane

InChI

InChI=1S/C17H16O/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

LSEOCBIMLPWHPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)OC1

Origin of Product

United States

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